molecular formula C11H10O3 B1598004 Ethanone, 1-(4-methoxy-2-benzofuranyl)- CAS No. 59445-59-9

Ethanone, 1-(4-methoxy-2-benzofuranyl)-

Cat. No.: B1598004
CAS No.: 59445-59-9
M. Wt: 190.19 g/mol
InChI Key: UPWQUEPUCGYGBD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanone, 1-(4-methoxy-2-benzofuranyl)-, typically involves the cyclization of appropriate precursors. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often employ microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method has been used to synthesize various benzofuran compounds, including ethanone, 1-(4-methoxy-2-benzofuranyl)- .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(4-methoxy-2-benzofuranyl)-, undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethanone, 1-(4-methoxy-2-benzofuranyl)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanone, 1-(4-methoxy-2-benzofuranyl)-, involves its interaction with various molecular targets and pathways. For instance, benzofuran derivatives can inhibit specific enzymes or interfere with cellular processes, leading to their biological effects . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Ethanone, 1-(4-methoxy-2-benzofuranyl)-, can be compared with other benzofuran derivatives such as:

The uniqueness of ethanone, 1-(4-methoxy-2-benzofuranyl)-, lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7(12)11-6-8-9(13-2)4-3-5-10(8)14-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWQUEPUCGYGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208165
Record name Ethanone, 1-(4-methoxy-2-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59445-59-9
Record name Ethanone, 1-(4-methoxy-2-benzofuranyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059445599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(4-methoxy-2-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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